molecular formula C21H18N4O2 B11280862 4-Methoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide

4-Methoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide

Cat. No.: B11280862
M. Wt: 358.4 g/mol
InChI Key: ASMODPYUQFPFDZ-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is an organic compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a methoxy group, a benzamide moiety, and an imidazo[1,2-a]pyrimidine ring system, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is advantageous due to its high yield, simplicity, and environmentally benign nature . The reaction conditions often include the use of neutral or weakly basic organic solvents at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis, which allows for efficient and rapid production. The use of solid support catalysts such as Al2O3 and TiCl4 can also be employed to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

4-Methoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and benzamide groups contribute to its unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

4-methoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H18N4O2/c1-14-11-12-25-13-19(24-21(25)22-14)15-3-7-17(8-4-15)23-20(26)16-5-9-18(27-2)10-6-16/h3-13H,1-2H3,(H,23,26)

InChI Key

ASMODPYUQFPFDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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